3,3'-(Diazene-1,2-diyl)diphenol
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-[(3-Hydroxyphenyl)diazenyl]phenol may also interact with various biological targets.
Mode of Action
Azobenzene molecules, which are structurally similar, are known to undergo uv-induced trans to cis isomerization . This change in molecular structure can influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Phenolic compounds, which include 3-[(3-hydroxyphenyl)diazenyl]phenol, are known to be involved in various biosynthetic pathways . These pathways can influence a wide range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Pharmacokinetics
The compound’s pka value, a key determinant of drug absorption and distribution, is predicted to be 886 , suggesting it may have significant bioavailability.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects . This suggests that 3-[(3-Hydroxyphenyl)diazenyl]phenol may have similar effects.
Action Environment
The action, efficacy, and stability of 3-[(3-Hydroxyphenyl)diazenyl]phenol can be influenced by various environmental factors. For instance, light exposure can induce structural changes in azobenzene molecules , potentially affecting their biological activity. Additionally, the compound’s action may be influenced by the specific biological environment in which it is present, including pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-(Diazene-1,2-diyl)diphenol can be synthesized through the diazotization of aniline derivatives followed by coupling with phenol. The typical synthetic route involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol under basic conditions to yield 3,3’-(Diazene-1,2-diyl)diphenol.
Industrial Production Methods
Industrial production of 3,3’-(Diazene-1,2-diyl)diphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Diazene-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated phenol derivatives.
Scientific Research Applications
3,3’-(Diazene-1,2-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other azo compounds.
Biology: Investigated for its potential as a dye and its interactions with biological molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Diazene-1,2-diyl)diphenol: Similar structure but with different substitution pattern.
2,2’-(Diazene-1,2-diyl)diphenol: Another isomer with distinct properties.
Azobenzene: Lacks hydroxyl groups but shares the azo linkage.
Uniqueness
3,3’-(Diazene-1,2-diyl)diphenol is unique due to the specific positioning of the hydroxyl groups, which influences its reactivity and interactions. This compound’s ability to undergo diverse chemical reactions and form stable complexes with metals makes it valuable in various applications.
Properties
IUPAC Name |
3-[(3-hydroxyphenyl)diazenyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-1-3-9(7-11)13-14-10-4-2-6-12(16)8-10/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONUTRXTUUBGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299815 | |
Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-15-9 | |
Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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